4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride molecular weight
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride molecular weight
An In-Depth Technical Guide to 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride
Introduction
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is a pivotal chemical entity within the landscape of pharmaceutical research and development. As a derivative of the piperazine class, its unique structural architecture, featuring a diphenylmethyl (benzhydryl) group, imparts specific pharmacological properties that make it a valuable precursor and intermediate in the synthesis of a wide array of therapeutic agents.[1] This compound is particularly significant in the development of drugs targeting the central nervous system (CNS), including treatments for neurological disorders such as anxiety and depression.[1]
The dihydrochloride salt form of this molecule is intentionally synthesized to enhance its aqueous solubility and stability, which are critical parameters for both laboratory handling and potential drug formulation.[1] Its favorable pharmacokinetic properties, such as improved absorption and distribution, further underscore its utility in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, applications, and handling protocols, designed for researchers, chemists, and professionals in the drug development sector.
Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental properties of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is essential for its effective application. These characteristics dictate its behavior in chemical reactions, its suitability for various analytical methods, and its handling and storage requirements.
Core Data Summary
The key quantitative and qualitative properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 369.33 g/mol | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂O·2HCl (or C₁₉H₂₆Cl₂N₂O) | [1][2] |
| CAS Number | 108983-83-1 | [1][2][3] |
| Appearance | White solid | [1] |
| Purity | Typically ≥96.5% (as determined by HPLC) | [1] |
| Storage Conditions | Store at ≤ -4°C in a tightly sealed container | [1] |
| IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | [2] |
| Synonyms | 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine dihydrochloride | [4][5] |
Molecular Structure
The structure of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is characterized by a central piperazine ring, substituted at the N1 position with a diphenylmethyl group and at the N4 position with a 2-hydroxyethyl chain. The two nitrogen atoms of the piperazine ring are protonated, forming a dihydrochloride salt.
Caption: Chemical structure of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride.
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common route involves the condensation of a halogenated diphenyl methane intermediate with 1-piperazineethanol, followed by acidification.[5]
Synthetic Pathway Overview
The causality behind this pathway is logical and efficient. Benzhydrol (diphenyl carbinol) is an inexpensive starting material. Its hydroxyl group is a poor leaving group, so it is first converted to a halide (e.g., chloride) to create a highly reactive electrophilic center. This intermediate readily undergoes nucleophilic substitution by the secondary amine of 1-piperazineethanol. The final acidification step serves two purposes: it protonates the basic nitrogen atoms to form the stable dihydrochloride salt and facilitates purification by crystallization.[5]
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established synthesis methodologies.[5]
PART A: Synthesis of Benzhydryl Chloride (Intermediate)
-
Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve benzhydrol (1.0 eq) in an inert solvent like dichloromethane.
-
Reaction: At room temperature, slowly add a halogenating agent such as thionyl chloride (1.0 eq).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Remove the solvent under reduced pressure to yield an oily residue of benzhydryl chloride. This intermediate is typically used in the next step without further purification.
PART B: Condensation and Salt Formation
-
Reaction: Dissolve the benzhydryl chloride intermediate (1.0 eq) and 1-piperazineethanol (1.0-1.2 eq) in a suitable solvent.
-
Condensation: Stir the mixture, potentially with gentle heating, until TLC indicates the completion of the condensation reaction.
-
Acidification: Cool the reaction mixture and acidify it with a solution of hydrochloric acid (e.g., HCl in isopropanol) to a pH of ~1-2.
-
Crystallization: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry at a reduced temperature to maximize crystal formation.
-
Isolation: Collect the solid product by filtration, wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry it under vacuum.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a series of analytical tests are required. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.
Purity Assessment by HPLC
HPLC provides a quantitative measure of the compound's purity by separating it from any unreacted starting materials, byproducts, or degradation products. The choice of a C18 column (reverse-phase) is standard for molecules of this polarity, and a UV detector is effective due to the presence of chromophoric phenyl rings.
Protocol: Reverse-Phase HPLC Method
-
System: An HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Trifluoroacetic Acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a standard solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥96.5% is common for commercial-grade material.[1]
Structural Confirmation
While HPLC confirms purity, other spectroscopic methods are used to validate the chemical structure:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework, confirming the presence and connectivity of all protons and carbons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the parent free base and provides fragmentation patterns that can further verify the structure.
Caption: Standard analytical workflow for compound characterization.
Applications in Research and Drug Development
The primary value of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride lies in its role as a versatile building block for more complex pharmaceutical agents.[1]
-
Intermediate for CNS Agents: Its core structure is found in numerous compounds investigated for neurological and psychiatric conditions. The diphenylmethyl moiety is a common feature in molecules that interact with neurotransmitter systems.[1]
-
Precursor to Antihistamines: The compound is structurally related to potent H1 receptor antagonists like Cetirizine. The synthesis of Cetirizine and its active enantiomer, Levocetirizine, involves intermediates that are chemically similar to this compound.[6]
-
Neuroscience Research Tool: Researchers use this molecule and its derivatives to probe the structure-activity relationships of piperazine-based compounds on various receptors and transporters in the brain.[1]
-
Analytical Standard: In analytical chemistry, it can be employed as a reference standard for the quantification of related compounds in complex matrices like biological fluids or pharmaceutical formulations.[1]
Safety and Handling Protocols
As with any laboratory chemical, proper safety precautions are mandatory. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general guidelines for related piperazine derivatives apply.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Respiratory Protection: In case of inadequate ventilation or when handling powder, use a government-approved respirator.[9]
-
Skin Protection: Wear a lab coat and ensure no skin is exposed.
Handling and Storage:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Static Discharge: Take precautionary measures against static discharges, especially when handling the powder.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended (≤ -4°C).[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[7]
Conclusion
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is more than just a chemical with a specific molecular weight; it is a foundational tool in modern medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and clear role as a pharmaceutical intermediate make it indispensable for the development of next-generation therapeutics, particularly in the challenging field of neuroscience. Adherence to rigorous analytical and safety protocols is paramount to harnessing its full potential responsibly and effectively.
References
-
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. PubChem, National Center for Biotechnology Information.[Link]
-
4-(DIPHENYLMETHYL)-1-PIPERAZINEETHANOL DIHYDROCHLORIDE. Tianjin Fairtrade Biopharma Co.,Ltd.[Link]
-
4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. J&K Scientific.[Link]
-
Restricted Substance List. OEKO-TEX® ECO PASSPORT.[Link]
- Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
-
4-(diphenylmethyl)-1-piperazineethanol dihydrochloride cas no.108983-83-1. LookChem.[Link]
- Process for making n-(diphenylmethyl)piperazines.
-
Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed, National Library of Medicine.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(DIPHENYLMETHYL)-1-PIPERAZINEETHANOL DIHYDROCHLORIDE, CasNo.108983-83-1 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 4. China 4-(DIPHENYLMETHYL)-1-PIPERAZINEETHANOL DIHYDROCHLORIDE- China Supplier [toocle.com]
- 5. CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology - Google Patents [patents.google.com]
- 6. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jwpharmlab.com [jwpharmlab.com]




